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Compound of Interest

Compound Name: GNE-149

Cat. No.: B15621845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and application of GNE-
149, a potent and orally bioavailable full antagonist and selective estrogen receptor degrader

(SERD). The following sections detail the synthesis protocol, key experimental procedures for

its characterization, and its mechanism of action within the estrogen receptor signaling

pathway.

Introduction
GNE-149 is a valuable tool compound for research in estrogen receptor-positive (ER+) breast

cancer.[1][2] It acts as a full antagonist of the estrogen receptor alpha (ERα) and induces its

degradation, offering a dual mechanism of action that is of significant interest in overcoming

resistance to endocrine therapies.[1] Developed as an orally bioavailable alternative to

fulvestrant, GNE-149 demonstrates improved metabolic stability and antiproliferative activity in

various ER+ breast cancer cell lines.[1]
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Property Value

IUPAC Name

(1R,3R)-1-(2,6-difluoro-4-((1-(3-

fluoropropyl)azetidin-3-yl)oxy)phenyl)-2-(2-

fluoro-2-methylpropyl)-3-methyl-2,3,4,9-

tetrahydro-1H-pyrido[3,4-b]indole

Molecular Formula C₂₈H₃₃F₄N₃O

Molecular Weight 503.57 g/mol

CAS Number 1953132-75-6

Appearance White to light yellow solid

Synthesis Protocol
The synthesis of GNE-149 involves a multi-step process. The key steps are outlined below,

based on the procedures described by Liang, J., et al. in ACS Medicinal Chemistry Letters

(2020).

Experimental Workflow for GNE-149 Synthesis

Step 1: Synthesis of Tetrahydro-β-carboline Intermediate
Step 2: N-Alkylation

Step 3: Coupling with Aryl Ether Side Chain

Step 4: Final Side Chain Installation and Purification

Tryptamine Derivative

Pictet-Spengler Reaction

Aldehyde

Tetrahydro-β-carboline Core

Tetrahydro-β-carboline Core N-alkylated Intermediate

2-fluoro-2-methylpropyl halide

Base, Solvent

N-alkylated Intermediate Coupled Product

Aryl Boronic Acid/Ester

Palladium Catalyst, Base

Coupled Product

GNE-1491-(3-fluoropropyl)azetidin-3-ol

Mitsunobu or Buchwald-Hartwig Reaction

Chromatography
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Caption: A simplified workflow for the multi-step synthesis of GNE-149.

Detailed Methodology:

The synthesis of GNE-149 is achieved through a convergent route. A key intermediate, the

tetrahydro-β-carboline core, is first synthesized via a Pictet-Spengler reaction. This core is then

N-alkylated. In a parallel synthesis, the aryl ether side chain containing the fluoropropyl

azetidine moiety is prepared. Finally, these two key fragments are coupled, followed by

purification to yield GNE-149. For the specific reagents, reaction conditions, and spectroscopic

data, it is essential to consult the supporting information of the primary literature.

Signaling Pathway
GNE-149 targets the estrogen receptor signaling pathway, which is a critical driver of growth in

ER+ breast cancers.

Estrogen Receptor Signaling and GNE-149 Mechanism of Action
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Caption: GNE-149 competitively binds to ERα, blocking estradiol binding and promoting

receptor degradation.

As depicted in the diagram, in the absence of an antagonist, estradiol binds to ERα, leading to

its dimerization and translocation to the nucleus. There, it binds to Estrogen Response

Elements (EREs) on DNA, promoting the transcription of genes involved in cell proliferation and

survival. GNE-149 acts by competitively binding to ERα. This binding not only prevents the

binding of estradiol, thus acting as an antagonist, but it also induces a conformational change

in the receptor that marks it for proteasomal degradation. This dual action effectively shuts

down the estrogen signaling pathway.

Key Experimental Protocols
The characterization of GNE-149 involves several key in vitro and in vivo assays.
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ERα Degradation Assay
Objective: To quantify the ability of GNE-149 to induce the degradation of the ERα protein in

cancer cells.

Methodology:

Cell Culture: MCF-7 or other ER+ breast cancer cells are cultured in appropriate media.

Treatment: Cells are treated with varying concentrations of GNE-149 for a specified period

(e.g., 24 hours).

Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

Western Blotting:

Protein concentration is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with a primary antibody specific for ERα.

A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein

loading.

The membrane is then incubated with a secondary antibody conjugated to horseradish

peroxidase (HRP).

Detection is performed using an enhanced chemiluminescence (ECL) substrate.

Quantification: The intensity of the ERα band is quantified using densitometry and

normalized to the loading control. The percentage of ERα degradation is calculated relative

to vehicle-treated control cells.

Cell Proliferation Assay
Objective: To determine the effect of GNE-149 on the proliferation of ER+ breast cancer cells.
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Methodology:

Cell Seeding: ER+ breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates.

Treatment: After allowing the cells to adhere, they are treated with a serial dilution of GNE-
149.

Incubation: The plates are incubated for a period of 3 to 7 days.

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a

fluorescence-based assay like CellTiter-Glo.

Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of

GNE-149 that inhibits cell growth by 50%.

Quantitative Data Summary
The following tables summarize the reported in vitro activity of GNE-149.

Table 1: In Vitro Antiproliferative Activity of GNE-149

Cell Line IC₅₀ (nM)

MCF-7 0.66

T47D 0.69

Table 2: In Vitro ERα Degradation Activity of GNE-149

Cell Line IC₅₀ (nM)

MCF-7 0.053

T47D 0.031

Table 3: Pharmacokinetic Profile of GNE-149
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Species
Total Clearance (CL;
mL/min/kg)

Oral Bioavailability (F; %)

Rat 19 31

Dog 8 49

Cynomolgus Monkey 13 28

Conclusion
GNE-149 is a potent, orally bioavailable SERD with a dual mechanism of action that makes it a

critical tool for studying ERα signaling and for the development of novel therapeutics for ER+

breast cancer. The provided synthesis outline and experimental protocols offer a foundation for

researchers to utilize GNE-149 in their studies. For complete and detailed procedures, direct

consultation of the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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